molecular formula C10H8O4 B12084143 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid

Cat. No.: B12084143
M. Wt: 192.17 g/mol
InChI Key: HVHBUMGEEUGDJA-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid is an organic compound characterized by a benzofuran ring fused with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Oxoacetic Acid Group: This step often involves the reaction of the benzofuran derivative with oxalyl chloride followed by hydrolysis to yield the oxoacetic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activity. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran-5-acetic acid: Similar structure but lacks the oxo group.

    2,3-Dihydrobenzofuran-5-boronic acid: Contains a boronic acid group instead of the oxoacetic acid moiety.

    2,3-Dihydrobenzofuran-5-sulfonic acid: Features a sulfonic acid group.

Uniqueness

2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid is unique due to the presence of both the benzofuran ring and the oxoacetic acid group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H8O4/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5H,3-4H2,(H,12,13)

InChI Key

HVHBUMGEEUGDJA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)C(=O)O

Origin of Product

United States

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